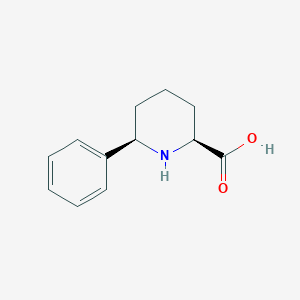

(2S,6R)-6-phenylpiperidine-2-carboxylic Acid

Description

Properties

IUPAC Name |

(2S,6R)-6-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXVAHHWCXAWGE-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N[C@@H](C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-6-phenylpiperidine-2-carboxylic acid typically involves the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of a catalyst such as l-proline–Fe(III) complex . This reaction proceeds under mild conditions at room temperature, forming the desired product with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-6-phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Organic Chemistry

In organic chemistry, (2S,6R)-6-phenylpiperidine-2-carboxylic acid serves as a chiral building block for synthesizing complex molecules. Its chirality is crucial for creating compounds with specific stereochemical configurations that are often required in pharmaceuticals.

Pharmacology

The compound is explored for its potential therapeutic properties . It has been investigated as a ligand in receptor studies, particularly in the context of neuropharmacology. Its interactions with biological targets can influence various physiological processes, making it valuable in drug development aimed at treating neurological disorders .

Biological Studies

Research has also focused on its role in biological systems. The compound is studied for its ability to interact with specific receptors or enzymes, potentially acting as an inhibitor or activator. Such interactions can lead to significant biological effects, which are essential for understanding its pharmacological potential .

Industrial Applications

This compound is utilized in the production of agrochemicals and other industrial chemicals. Its properties make it suitable for various applications within chemical manufacturing processes.

Case Study 1: Neuropharmacological Research

A study investigated the potential of this compound as a ligand for neurotransmitter receptors involved in mood regulation. The research demonstrated that modifications to the compound could enhance its binding affinity and selectivity for specific receptors, suggesting its utility in developing new antidepressant therapies .

Case Study 2: Synthesis of Anticancer Agents

In another study, researchers synthesized derivatives of this compound aimed at inhibiting cancer cell proliferation. The derivatives showed promising results in vitro by inducing apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This highlights the compound's potential as a scaffold for designing novel anticancer agents .

Mechanism of Action

The mechanism of action of (2S,6R)-6-phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into active sites of biological molecules, influencing their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares (2S,6R)-6-phenylpiperidine-2-carboxylic acid with key analogs:

**Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) in referenced databases .

Stereochemical and Physicochemical Differences

- Enantiomers vs. Diastereomers: The (2S,6R) configuration distinguishes the target compound from enantiomers like (R)-piperidine-2-carboxylic acid, which exhibit different biological interactions due to chirality. For example, (R)-piperidine-2-carboxylic acid is a known component of bacterial cell walls .

- Acidity: Piperidine-2,6-dicarboxylic acid (two -COOH groups) has a lower pKa than the mono-carboxylic target compound, affecting solubility and metal-binding capacity .

Key Research Findings

Structural Similarity vs. Functional Diversity : High similarity scores (e.g., 1.00 for 6-methylpiperidine-2-carboxylic acid) mask functional differences. For instance, the phenyl group in the target compound enables π-π stacking interactions absent in methyl or hydroxyl analogs .

Chirality-Driven Applications : Enantiomers like (R)-piperidine-2-carboxylic acid demonstrate distinct biological roles, underscoring the need for stereoselective synthesis of the (2S,6R) target .

Synthetic Challenges : Functionalization at C6 (e.g., phenyl vs. methyl) requires tailored catalysts, as seen in the hydrogenation of pyridine precursors .

Biological Activity

(2S,6R)-6-phenylpiperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : CHNO

- Molecular Weight : 205.25 g/mol

- CAS Number : 737743-13-4

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Studies indicate that it may act as a modulator of the metabotropic glutamate receptor (mGluR), which is crucial in synaptic transmission and neuroplasticity.

Key Findings:

- Receptor Affinity : The compound exhibits affinity for mGluR2, which is implicated in neurological disorders such as schizophrenia and anxiety .

- Neuroprotective Effects : Animal models suggest that this compound may provide neuroprotective effects against excitotoxicity, potentially beneficial in conditions like Alzheimer's disease .

Biological Activity

The following table summarizes the biological activities observed in various studies involving this compound:

Case Studies

-

Neuroprotection in Animal Models :

- A study conducted on mice demonstrated that administration of this compound led to a significant reduction in markers of neuroinflammation and cell apoptosis following induced excitotoxicity. This suggests potential therapeutic applications in neurodegenerative diseases.

- Behavioral Studies :

- Seizure Models :

Q & A

Q. What are the recommended synthetic routes for (2S,6R)-6-phenylpiperidine-2-carboxylic acid, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : Multi-step synthetic pathways are typically employed, starting with chiral piperidine precursors. For example, a four-step reaction sequence involving cyclization, nucleophilic additions, and stereoselective catalysis (e.g., palladium-mediated coupling) can yield the target compound . To ensure stereochemical fidelity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., tert-butyl XPhos ligands) are critical . Reaction conditions (temperature, solvent polarity, and inert atmosphere) must be tightly controlled to minimize racemization .

Q. How can the physicochemical properties of this compound be characterized?

- Methodological Answer : Key properties include melting point (mp), optical rotation, and solubility. Differential scanning calorimetry (DSC) or capillary melting point apparatus are used for mp determination. Polarimetry or circular dichroism (CD) confirms enantiomeric purity. Solubility profiles in polar (e.g., acetonitrile, dioxane) and nonpolar solvents should be assessed for crystallization optimization .

Q. What analytical techniques are suitable for assessing the enantiomeric excess (ee) of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis (CE) with cyclodextrin additives are standard. Nuclear magnetic resonance (NMR) using chiral solvating agents (e.g., Eu(hfc)₃) can also differentiate enantiomers . For quantification, combine with mass spectrometry (LC-MS) to correlate retention times with molecular ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) between synthetic batches?

- Methodological Answer : Discrepancies often arise from impurities (e.g., diastereomers, unreacted intermediates) or solvent residues. Perform comparative analysis using high-resolution mass spectrometry (HRMS) to confirm molecular formula and 2D NMR (COSY, HSQC) to assign stereochemistry . If inconsistencies persist, recrystallization in tert-butyl alcohol or acetonitrile may isolate the pure enantiomer . Reference standards (e.g., pharmacopeial impurities) should be used for calibration .

Q. What strategies enable the use of (2S,6R)-6-phenylpiiperidine-2-carboxylic acid as a chiral building block in alkaloid synthesis?

- Methodological Answer : The compound’s rigid piperidine core and carboxylic acid moiety make it ideal for constructing polyhydroxylated alkaloids. For example, it can undergo reductive amination with Garner’s aldehyde to form pyrrolidine intermediates . Protecting group strategies (e.g., tert-butyl carbamates) are essential to preserve stereochemistry during subsequent coupling reactions .

Q. How can computational chemistry aid in predicting the biological activity of derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model the compound’s conformational flexibility and hydrogen-bonding interactions. Molecular docking studies (e.g., AutoDock Vina) against target receptors (e.g., GABAₐ or NMDA receptors) predict binding affinities. QSAR models using descriptors like logP and polar surface area optimize pharmacokinetic properties .

Key Considerations for Experimental Design

- Stereochemical Integrity : Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation of chiral centers .

- Impurity Profiling : Cross-validate with pharmacopeial impurity standards (e.g., EP Impurity C) to identify byproducts .

- Scale-Up Challenges : Optimize catalytic systems (e.g., Cs₂CO₃ for base-sensitive steps) to maintain yield and ee at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.